Cas no 7000-88-6 (N-methyl-4-nitronaphthalen-1-amine)

N-Methyl-4-nitronaphthalen-1-amine is a nitrated naphthalene derivative featuring a methylamino substituent at the 1-position and a nitro group at the 4-position. This compound is of interest in organic synthesis due to its electron-withdrawing nitro group and electron-donating methylamino moiety, which influence its reactivity in substitution and condensation reactions. It serves as a versatile intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals. The compound's structural features enable selective functionalization, making it valuable for constructing complex heterocyclic systems. Its stability under standard conditions and well-characterized reactivity profile further enhance its utility in research and industrial applications.
N-methyl-4-nitronaphthalen-1-amine structure
7000-88-6 structure
Product Name:N-methyl-4-nitronaphthalen-1-amine
CAS No:7000-88-6
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD01463362
CID:3202856
PubChem ID:3463551
Update Time:2025-05-20

N-methyl-4-nitronaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-NAPHTHALENAMINE, N-METHYL-4-NITRO-
    • N-methyl-4-nitro-1-naphthalenamine
    • N-methyl-4-nitronaphthalen-1-amine
    • SCHEMBL3814746
    • 7000-88-6
    • EN300-9456527
    • AE-562/12222165
    • MDL: MFCD01463362
    • Inchi: 1S/C11H10N2O2/c1-12-10-6-7-11(13(14)15)9-5-3-2-4-8(9)10/h2-7,12H,1H3
    • InChI Key: VQTLBVWZZPYTLV-UHFFFAOYSA-N
    • SMILES: [N+](=O)([O-])C1C=CC(=C2C=CC=CC=12)NC

Computed Properties

  • Exact Mass: 202.074227566Da
  • Monoisotopic Mass: 202.074227566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 57.9Ų

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Additional information on N-methyl-4-nitronaphthalen-1-amine

N-Methyl-4-Nitronaphthalen-1-Amine: A Comprehensive Overview

N-Methyl-4-nitronaphthalen-1-amine, also known by its CAS number 7000-88-6, is a versatile aromatic amine compound with significant applications in various industries. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and incorporates both a methyl and a nitro group substitution. The presence of these functional groups imparts unique chemical properties, making it an essential intermediate in the synthesis of advanced materials and pharmaceuticals.

The structure of N-methyl-4-nitronaphthalen-1-amine consists of a naphthalene ring system with a methyl group attached to the 1-position and a nitro group at the 4-position. This arrangement not only enhances its stability but also facilitates its reactivity in various chemical reactions. Recent studies have highlighted its role in the development of novel materials, particularly in the field of organic electronics. Researchers have explored its potential as an electron transport layer in organic light-emitting diodes (OLEDs), where its high electron mobility and thermal stability are advantageous.

In terms of physical properties, N-methyl-4-nitronaphthalen-1-amine exhibits a melting point of approximately 235°C, making it suitable for high-temperature applications. Its solubility in common organic solvents such as dichloromethane and THF further enhances its utility in synthetic chemistry. Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound, reducing the environmental impact associated with traditional production processes.

The chemical synthesis of N-methyl-4-nitronaphthalen-1-amine typically involves nitration followed by methylation reactions. These steps are carefully optimized to ensure high yield and purity. The nitration process is often carried out using mixed acid systems, while methylation can be achieved through alkylation or reductive alkylation techniques. The choice of methodology depends on the specific requirements of the application and the desired product quality.

One of the most promising applications of N-methyl-4-nitronaphthalen-1-amine lies in the pharmaceutical industry. Its ability to act as an intermediate in drug synthesis has been extensively studied. For instance, it has been used in the development of anti-cancer agents, where its structural versatility allows for the incorporation of bioactive moieties. Recent research has focused on optimizing its pharmacokinetic properties to enhance drug delivery efficiency.

In addition to its industrial applications, N-methyl-4-nitronaphthalen-1-amine has garnered attention in academic research due to its unique electronic properties. Scientists have investigated its use in supramolecular chemistry, where it serves as a building block for self-assembled structures. These structures exhibit potential applications in sensors, catalysis, and nanotechnology.

The environmental impact of N-methyl-4-nitronaphthalen-1-amine has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Results indicate that it exhibits moderate biodegradability under aerobic conditions, with minimal toxicity to aquatic organisms when properly managed.

In conclusion, N-methyl-4-nitronaphthalen-1-amine (CAS No: 7000–88–6) is a multifaceted compound with wide-ranging applications across diverse fields. Its unique chemical structure and functional groups make it an invaluable tool in synthetic chemistry, materials science, and pharmaceutical research. As advancements continue to emerge, this compound is poised to play an even greater role in driving innovation and addressing global challenges.

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